molecular formula C31H34N2O8 B010897 Deacetylpicraline 3,4,5-trimethoxybenzoate CAS No. 102358-22-5

Deacetylpicraline 3,4,5-trimethoxybenzoate

Cat. No. B010897
M. Wt: 562.6 g/mol
InChI Key: CLCDMQIWPVOTMQ-OTIPNRPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylpicraline 3,4,5-trimethoxybenzoate, commonly referred to as DPTB, is a chemical compound that has been the subject of extensive scientific research. This compound is synthesized through a series of chemical reactions and has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of DPTB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DPTB has also been found to activate certain proteins that are involved in the regulation of the immune system, which may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

Studies have shown that DPTB has a variety of biochemical and physiological effects. DPTB has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain cytokines, which are molecules that play a role in inflammation. Additionally, DPTB has been found to modulate the activity of certain enzymes that are involved in the metabolism of drugs and other compounds.

Advantages And Limitations For Lab Experiments

One of the advantages of using DPTB in lab experiments is its relatively low toxicity. DPTB has been found to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using DPTB in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on DPTB. One area of research could be the development of new synthetic methods for producing DPTB, which may lead to more efficient and cost-effective production of this compound. Another area of research could be the investigation of the potential applications of DPTB in agriculture, such as its use as a pesticide or herbicide. Additionally, more research could be done to better understand the mechanism of action of DPTB and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of DPTB involves several steps, including the conversion of picraline to deacetylpicraline, followed by the reaction of deacetylpicraline with 3,4,5-trimethoxybenzoic acid. The resulting product is DPTB, which is a white crystalline solid with a melting point of 180-182°C.

Scientific Research Applications

DPTB has been extensively studied for its potential applications in the field of medicine. Studies have shown that DPTB has anti-cancer properties and can inhibit the growth of various cancer cells. DPTB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

102358-22-5

Product Name

Deacetylpicraline 3,4,5-trimethoxybenzoate

Molecular Formula

C31H34N2O8

Molecular Weight

562.6 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S)-14-ethylidene-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1

InChI Key

CLCDMQIWPVOTMQ-OTIPNRPASA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC

SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC

synonyms

DAP-TMB
deacetylpicraline 3,4,5-trimethoxybenzoate

Origin of Product

United States

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